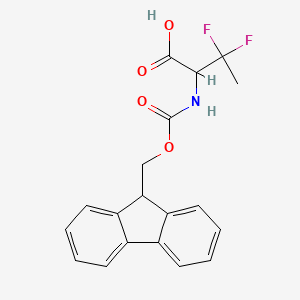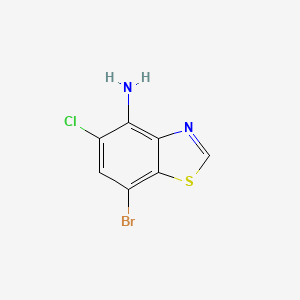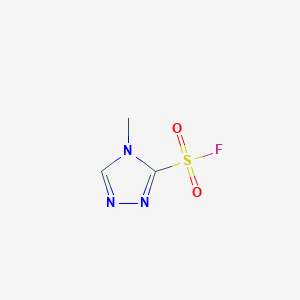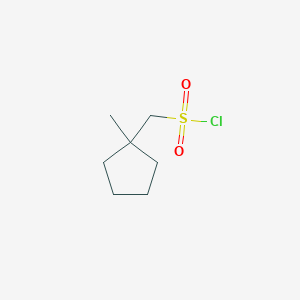![molecular formula C19H17ClN4O4 B2970470 5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171588-68-3](/img/structure/B2970470.png)
5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C19H17ClN4O4 and its molecular weight is 400.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidizing Agents and Chemical Synthesis
Triazole derivatives, like 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, have been utilized as effective oxidizing agents for the transformation of certain substrates under mild conditions. These compounds facilitate the oxidation of pyrazolines to pyrazoles, highlighting their utility in synthetic organic chemistry for the development of various chemical entities with moderate to good yields at room temperature (Zolfigol et al., 2006).
Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The creation of novel triazole compounds involves reactions that yield entities with significant biological activities against various microorganisms. This illustrates the potential of triazole-based compounds in contributing to the development of new antimicrobial agents, which could address the growing concern over antibiotic resistance (Bektaş et al., 2007).
Molecular Interactions and Structural Analysis
Studies on triazole derivatives also extend to the analysis of molecular interactions, such as π-hole tetrel bonding, and their effects on the structural stability and properties of compounds. The examination of these interactions through methods like Hirshfeld surface analysis and DFT calculations can provide valuable insights into the design and synthesis of molecules with desired properties for specific applications (Ahmed et al., 2020).
Supramolecular Structures
The investigation into the supramolecular structures of certain triazole derivatives has revealed the formation of specific molecular assemblies, such as dimers and tetramers, through weak hydrogen bonds. These findings contribute to the understanding of molecular self-assembly and the design of new materials with potential applications in nanotechnology and materials science (Low et al., 2002).
Propriétés
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4/c1-10-4-5-11(8-15(10)20)23-18(25)16-17(19(23)26)24(22-21-16)12-6-13(27-2)9-14(7-12)28-3/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSXTUQTFFYQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC(=C4)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2970388.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2970390.png)
![2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B2970391.png)

![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)
![1-[5-(2-Hydroxy-3-methoxyphenyl)-3-phenyl-2-pyrazolinyl]butan-1-one](/img/structure/B2970397.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)




![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)
